D,L-3-Indolylglycine

Description

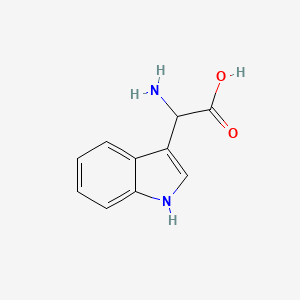

D,L-3-Indolylglycine (CAS 6747-15-5) is an unnatural amino acid structurally analogous to tryptophan, characterized by an indole moiety directly attached to the α-carbon of the glycine backbone (Figure 1). Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. This compound is widely utilized in functional protein design, particularly to replace tryptophan residues in peptide mimetics while preserving aromatic interactions.

Structure

3D Structure

Properties

CAS No. |

6747-15-5 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

AIZGBPJAKQNCSD-SECBINFHSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis Methods: Friedel-Crafts Alkylation and Catalytic Approaches

Friedel-Crafts Alkylation with Glyoxylate Iminium Intermediates

Early synthetic routes to D,L-3-Indolylglycine relied on Friedel-Crafts alkylation, leveraging glyoxylate imine or iminium species to facilitate indole functionalization. These methods typically involved the reaction of indole with glyoxylic acid derivatives (e.g., glyoxylate esters) in the presence of amines and Lewis or Brønsted acid catalysts. For instance, Jiang et al. demonstrated that glyoxylate imines generated in situ from glyoxylic acid and primary amines could undergo electrophilic substitution at the indole’s 3-position, followed by hydrolysis to yield the target amino acid. Catalysts such as trifluoroacetic acid (TFA), ytterbium triflate (Yb(OTf)₃), and titanium tetrachloride (TiCl₄) were essential to activate the glyoxylate electrophile and accelerate the reaction.

A representative procedure involved stirring indole (10 mmol) with methyl glyoxylate (10 mmol) and benzylamine (10 mmol) in dichloromethane at 0°C, followed by the addition of TFA (1 equiv). After 12 hours, the mixture was hydrolyzed with aqueous HCl to afford this compound in 65–70% yield. While effective, these methods faced limitations, including the need for anhydrous conditions, prolonged reaction times, and challenges in catalyst recovery.

Limitations of Early Catalytic Systems

The reliance on stoichiometric or excess catalysts introduced practical and environmental drawbacks. For example, Yb(OTf)₃-mediated reactions, though high-yielding (75–80%), required post-reaction neutralization and generated metal-containing waste. Similarly, TiCl₄-catalyzed protocols necessitated rigorous moisture exclusion, complicating scalability. These issues spurred the development of cleaner alternatives.

Modern Green Synthesis: One-Pot Three-Component Reactions in Aqueous Media

Uncatalyzed Friedel-Crafts Condensation in Water

A breakthrough in this compound synthesis emerged with the advent of one-pot, three-component reactions employing water as the solvent and omitting catalysts. As detailed by researchers, indole, glyoxalic acid, and primary aliphatic amines react spontaneously at ambient temperature to form iminoacid intermediates, which undergo Friedel-Crafts alkylation at the indole’s 3-position. This method eliminates toxic catalysts and organic solvents, aligning with green chemistry principles.

General Procedure

In a typical protocol, indole (10 mmol), glyoxalic acid (10 mmol), and butylamine (10 mmol) are stirred in water (30 mL) at 25°C for 1 hour. The precipitate is filtered and sequentially triturated with hot methanol and ethyl acetate to yield pure this compound. The reaction’s simplicity and scalability make it industrially viable, with yields comparable to traditional methods (70–85%).

Substrate Scope and Optimization

Variation of the primary amine component (e.g., methylamine, hexylamine) allows access to diverse N-alkylated derivatives (Table 1). Reaction efficiency remains consistent across substrates, with electron-donating or -withdrawing groups on the indole ring showing negligible interference.

Table 1: Substrate Scope for One-Pot Synthesis of this compound Derivatives

| Amine Component | Reaction Time (h) | Yield (%) |

|---|---|---|

| Butylamine | 1 | 82 |

| Hexylamine | 1 | 78 |

| Benzylamine | 1.5 | 75 |

Mechanistic Insights

The reaction proceeds via iminoacid formation between glyoxalic acid and the amine, followed by electrophilic attack at indole’s C3 position. The absence of catalyst is attributed to the inherent electrophilicity of the iminoacid intermediate and the polar protic environment of water, which stabilizes transition states.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural confirmation. For this compound, characteristic signals include:

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Traditional (TFA) | TFA | CH₂Cl₂ | 0°C | 65–70 | High |

| Yb(OTf)₃-Mediated | Yb(OTf)₃ | Toluene | Reflux | 75–80 | Moderate |

| One-Pot Aqueous | None | H₂O | 25°C | 70–85 | Low |

The one-pot aqueous method outperforms traditional approaches in sustainability and operational simplicity, though yields are marginally lower than Yb(OTf)₃-catalyzed reactions.

Chemical Reactions Analysis

Reaction Mechanism and Conditions

-

Components : Indole derivatives (e.g., N-methylindole), glyoxalic acid, and aliphatic amines (e.g., butylamine, benzylamine).

-

Process : Indole undergoes electrophilic substitution at the 3-position with an imine intermediate formed from glyoxalic acid and the amine.

-

Key Advantages :

Spontaneous Friedel-Crafts Reaction with Glyoxylate Imines

An alternative approach employs glyoxylate imines instead of free glyoxalic acid, enabling diastereoselective synthesis of chiral derivatives .

Reaction Features

-

Substrates : Ethyl glyoxylate imines (derived from amines like (R)-α-methylbenzylamine) and indoles.

-

Conditions : Proceeds spontaneously without acid catalysts at room temperature.

-

Outcomes :

Stereochemical Control Example

| Imine Source | Product | dr (diastereomeric ratio) |

|---|---|---|

| (R)-α-Methylbenzylamine | Ethyl α-(3-indolyl)glycinate | 96:4 |

Functionalization via C–H Activation

Metal-catalyzed C–H activation methodologies have been explored for late-stage diversification :

Key Protocols

-

Ru/Co-Photocatalysis : Enables coupling of indolylglycine derivatives with aryl diazonium salts under light irradiation .

-

Fe(ClO₄)₃/TBHP System : Oxidizes α-amino carbonyl precursors for indole functionalization .

Limitations

-

Requires pre-synthesized α-amino carbonyl intermediates.

Solubility and Stability Considerations

D,L-3-Indolylglycine’s reactivity is influenced by its physicochemical properties:

-

Storage : Stable at -20°C for 1 month; prolonged storage requires -80°C .

-

Handling : Stock solutions in DMSO or water must avoid repeated freeze-thaw cycles to prevent degradation .

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Time | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Three-component (water) | None | 1–2 h | 70–95 | N/A |

| Glyoxylate imine reaction | None | 24 h | 65–89 | Up to 96:4 |

| Ru/Co-Photocatalysis | Ru/Co | 12 h | 50–75 | N/A |

Scientific Research Applications

Synthesis of D,L-3-Indolylglycine

This compound can be synthesized through various methods, including one-pot reactions that utilize environmentally friendly solvents. For example, a study demonstrated an efficient synthesis using a three-component reaction involving indole, glyoxalic acid, and primary amines in water at ambient temperature. This method not only simplifies the synthesis process but also enhances yield and purity of the product .

Neuropharmacological Effects

This compound has been studied for its role as a neuromodulator. It acts as an antagonist at glycine receptors and has shown potential in modulating neurotransmission. This property makes it a candidate for further research into treatments for neurological disorders such as schizophrenia and epilepsy .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of indolylglycines can down-regulate specific pathways involved in cancer progression, making them potential candidates for drug development .

Phytotoxicity and Agricultural Applications

This compound derivatives have been evaluated for their herbicidal properties. A novel class of 3-indolylglycines was synthesized and tested for phytotoxic effects on Lactuca sativa (lettuce). The compounds demonstrated significant inhibition of germination and root growth, suggesting their potential use as environmentally friendly herbicides .

Case Studies

Mechanism of Action

D,L-3-Indolylglycine exerts its effects primarily through its structural similarity to tryptophan. The indole moiety allows it to interact with various molecular targets, including enzymes and receptors involved in protein synthesis and function . The compound can be incorporated into proteins, influencing their structure and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of D,L-3-Indolylglycine and its structural analogues, emphasizing molecular features, applications, and research findings.

Detailed Analysis of Key Analogues

D,L-7-Aza-3-indolylglycine

- Structural Difference : Replacement of a carbon atom in the indole ring with nitrogen (aza substitution) at position 7.

- Functional Impact : The aza modification enhances electronegativity, altering π-π stacking interactions compared to this compound. This makes it suitable for synthesizing nitrogen-containing heterocycles.

- Applications : Primarily used in organic synthesis rather than protein engineering due to altered electronic properties.

N-(3-Indoleacetyl)-glycine

- Structural Difference: Acetylation of glycine’s amino group linked to indole-3-acetic acid.

- Functional Impact : The acetyl group reduces hydrogen-bonding capacity, limiting its use in protein design. However, it serves as a metabolite in plant indole pathways.

- Applications : Reference standard in plant hormone studies and analytical chemistry.

Indole-3-acetic acid (IAA)

- Structural Difference : Lacks the glycine backbone, featuring an acetic acid side chain.

- Functional Impact: As a natural auxin, IAA regulates plant growth but cannot mimic tryptophan in peptides due to its shorter side chain.

- Applications : Widely studied in plant physiology, contrasting with this compound’s role in synthetic biology.

This compound Methyl Ester

Research and Practical Considerations

- Solubility and Stability : this compound’s aqueous solubility (56.10 mM) exceeds that of its methyl ester, which requires organic solvents.

- Synthetic Utility : The aza analogue’s nitrogen-rich structure offers versatility in heterocycle synthesis, whereas this compound is tailored for biomimetic applications.

- Biological Relevance : N-(3-Indoleacetyl)-glycine and IAA highlight the divergence between synthetic and natural indole derivatives, underscoring this compound’s unique role in protein engineering.

Biological Activity

D,L-3-Indolylglycine (I3G) is a compound of significant interest in biological research due to its diverse biological activities, particularly in cancer therapy and neurobiology. This article explores the biological activity of I3G, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceutical agents. The synthesis of I3G has been achieved through various methods, including one-pot reactions that utilize environmentally benign solvents like water, demonstrating the compound's accessibility for further research and application .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 180.17 g/mol |

| Solubility | Soluble in water |

| Synthesis Method | One-pot reaction with glyoxalic acid and amines |

Anticancer Properties

I3G has shown promising anticancer properties across various studies. It has been evaluated for its effects on different cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Here are some key findings:

- Mechanism of Action : I3G induces apoptosis in cancer cells by inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .

- In Vitro Studies : In vitro studies have demonstrated that I3G can reduce cell viability in MCF-7 cells significantly compared to control groups. Flow cytometry analysis revealed that I3G treatment leads to G1 phase arrest, indicating its potential role as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| PC-3 | 20 | Inhibits cell proliferation |

Neuroprotective Effects

Beyond its anticancer properties, I3G exhibits neuroprotective effects. Research indicates that it may enhance cognitive function and protect against neurodegenerative diseases:

- Mechanism : I3G modulates neurotransmitter levels and promotes neurogenesis, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Animal Studies : In animal models, I3G administration has been linked to improved memory performance and reduced neuronal apoptosis in models of Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of I3G:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with I3G resulted in a significant decrease in cell viability and induced apoptosis through the modulation of the Akt pathway .

- Neuroprotection in Rodent Models : Research demonstrated that I3G administration improved spatial learning and memory in rodents subjected to stress-induced cognitive decline, suggesting its potential application in treating neurodegenerative disorders .

Q & A

What are the distinguishing structural features of D,L-3-Indolylglycine compared to tryptophan, and how do they impact its utility in protein engineering?

Answer:

this compound features an indole moiety directly attached to the α-carbon, unlike tryptophan’s β-carbon side chain linkage. This α-position constraint alters backbone geometry, enabling unique hydrophobic/π-π interactions in peptide design. Researchers have leveraged this property to create macrocyclic peptidomimetics for ligand binding studies. To validate structural impacts, employ circular dichroism (190–260 nm scans) and molecular dynamics simulations (50 ns trajectories) to compare conformational stability with native tryptophan-containing peptides .

What synthetic methodologies are established for this compound, and what critical parameters require optimization?

Answer:

The first total synthesis involves a Wittig reaction of indolin-3-ones, followed by azide addition and catalytic hydrogenation (60 psi H₂, Pd/C). Key optimizations include:

- Anhydrous conditions (<0.01% H₂O) during Wittig steps to prevent side reactions.

- Controlled reaction time (<4 hours) to minimize epimerization.

- High-dilution cyclization (0.001 M) to suppress oligomerization.

Validate stereochemical purity via chiral HPLC (β-cyclodextrin columns) and confirm yields using LC-MS/MS .

How should researchers design experiments to evaluate this compound as a tryptophan substitute in peptide motifs?

Answer:

Adopt a comparative mutagenesis framework:

Synthesize peptide analogs with tryptophan and this compound at conserved positions.

Characterize secondary structures via CD spectroscopy (190–260 nm).

Assess thermal stability using differential scanning calorimetry (1°C/min ramp).

Compare biological activity (e.g., IC₅₀ shifts in enzyme inhibition assays).

Supplement with hydrogen-deuterium exchange mass spectrometry to map conformational flexibility .

What advanced techniques resolve contradictions in functional outcomes when using this compound as a tryptophan analog?

Answer:

Address discrepancies through:

- X-ray crystallography (≤1.8 Å resolution) to analyze side-chain rotamer distributions.

- 2D NOESY NMR (600 MHz, 300 ms mixing time) to detect indole interaction networks.

- Alanine scanning mutagenesis to isolate positional effects.

Cross-validate with computational docking (AutoDock Vina) to reconcile structure-activity relationships. Always verify peptide integrity via MALDI-TOF pre-assay .

How can this compound be strategically incorporated into enzyme engineering to modify substrate specificity?

Answer:

Target conserved tryptophan residues in:

- Aromatic stacking regions (e.g., Trp59 in lysozyme).

- Catalytic gatekeeping loops (e.g., Trp138 in serine proteases).

Use saturation mutagenesis (NNS codons) at adjacent residues and screen variants via fluorescence-based turnover assays (λex 280 nm, λem 340 nm). Characterize successful mutants with cryo-EM (≤3.5 Å resolution) to visualize indole positioning effects .

What analytical methods best quantify this compound incorporation efficiency in recombinant proteins?

Answer:

Combine:

- UV-Vis spectroscopy (ε₂₈₀ = 5,690 M⁻¹cm⁻¹) for bulk quantification.

- Tryptic digest LC-MS/MS (PRM mode, Q-Exactive HF-X) for site-specific analysis.

- ¹⁹F NMR (564 MHz, CF₃-labeled analogs) for real-time monitoring.

Validate using ¹³C₆-indole isotopic labeling and FT-ICR MS (<2 ppm mass accuracy) .

What protocols ensure the stability of this compound solutions during long-term experiments?

Answer:

- Prepare 10 mM stock in degassed PBS (pH 7.4) with 0.05% sodium azide.

- Aliquot into amber vials under argon; store at -80°C (<3 freeze-thaw cycles).

- For working solutions, use Chelex-treated buffers at 4°C to prevent metal-catalyzed oxidation.

- Monitor weekly via UPLC-PDA (220–300 nm scans) for degradation .

What experimental controls are critical when assessing the physiological stability of this compound-containing peptides?

Answer:

Implement:

Native peptide control (tryptophan-containing).

Solvent control (storage buffer without serum).

Protease control (α-chymotrypsin, 1:100 enzyme:substrate).

Redox control (5 mM glutathione buffer).

Assess degradation via RP-HPLC (C18, 0–60% ACN gradient) and MALDI-TOF cleavage pattern analysis. For shelf-life studies, conduct accelerated aging at 40°C/75% RH with Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.